molecular formula C9H15N B1426913 1-Cyclohexylprop-2-yn-1-amine CAS No. 1207502-76-8

1-Cyclohexylprop-2-yn-1-amine

Cat. No. B1426913
M. Wt: 137.22 g/mol
InChI Key: XIEIQEFDSYPLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexylprop-2-yn-1-amine, also known as CHPA, is an organic compound belonging to the class of amines. It is a colorless solid that is soluble in water and organic solvents. CHPA is an important intermediate in the synthesis of several pharmaceuticals, agrochemicals and other organic compounds. It is also used as a catalyst in organic synthesis.

Scientific Research Applications

Carbene-Catalyzed α-Carbon Amination

Ruoyan Huang et al. (2019) developed a carbene-catalyzed α-carbon amination of chloroaldehydes using cyclohexadiene-1,2-diimines. This method produces optically enriched dihydroquinoxalines, essential in natural products and synthetic bioactive molecules (Ruoyan Huang et al., 2019).

Radical Transfer Hydroamination

Joyram Guin et al. (2007) described the synthesis of various new 1-aminated-2,5-cyclohexadienes, which can be utilized in radical transfer hydroaminations of unactivated and electron-rich double bonds. This process showcases good to excellent anti-Markovnikov selectivity and tolerance of many functional groups (Joyram Guin et al., 2007).

Ru/Nb2O5 Catalysts for Ketone Reductive Amination

Wanjun Guo et al. (2019) researched Ru/Nb2O5 catalysts for the reductive amination of cyclopentanone. These catalysts showed excellent performance in producing cyclopentylamine, a valuable chemical in pesticides, cosmetics, and medicines (Wanjun Guo et al., 2019).

Amino-Linked Bichromophoric Anthracenes

Y. Mori and K. Maeda (1997) investigated the spectral and photochemical properties of amino-linked bichromophoric anthracenes, demonstrating their potential in advanced photophysical applications (Y. Mori & K. Maeda, 1997).

Chromium(III) Amino-Bis(Phenolato) Complexes in Polymerization

Katalin Devaine-Pressing et al. (2015) explored amine-bis(phenolate) chromium(III) chloride complexes in the copolymerization of cyclohexene oxide and carbon dioxide. These catalysts are significant in producing low molecular weight polycarbonates with narrow dispersities (Katalin Devaine-Pressing et al., 2015).

Asymmetric Amination of Cyclic Compounds

Paz Trillo et al. (2014) presented the use of a trans-cyclohexanediamine benzimidazole derivative as a hydrogen-bond catalyst for the electrophilic amination of cyclic 1,3-dicarbonyl compounds, achieving high yields and enantioselectivities (Paz Trillo et al., 2014).

Cyclohexylamine Oxidase Variants for Deracemization

Guangyue Li et al. (2016) expanded the substrate range of cyclohexylamine oxidase (CHAO), creating mutants with enhanced activity for deracemizations of secondary amines, demonstrating potential applications in drug synthesis (Guangyue Li et al., 2016).

Bromo-Amination of Cyclohexadiene Aminal

H. Fujioka et al. (2006) reported on the intramolecular bromo-amination of cyclohexadiene aminal, demonstrating a method for asymmetric synthesis of (-)-gamma-lycorane (H. Fujioka et al., 2006).

Mechanism of Amide Formation by Carbodiimide

N. Nakajima and Y. Ikada (1995) studied the mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide, essential for bioconjugation processes (N. Nakajima & Y. Ikada, 1995).

properties

IUPAC Name

1-cyclohexylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-9(10)8-6-4-3-5-7-8/h1,8-9H,3-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEIQEFDSYPLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexylprop-2-yn-1-amine

CAS RN

1207502-76-8
Record name 1-cyclohexylprop-2-yn-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexylprop-2-yn-1-amine
Reactant of Route 2
1-Cyclohexylprop-2-yn-1-amine
Reactant of Route 3
1-Cyclohexylprop-2-yn-1-amine
Reactant of Route 4
1-Cyclohexylprop-2-yn-1-amine
Reactant of Route 5
1-Cyclohexylprop-2-yn-1-amine
Reactant of Route 6
1-Cyclohexylprop-2-yn-1-amine

Citations

For This Compound
3
Citations
SJ VARMA - 2014 - dr.iiserpune.ac.in
Ketenimine is a synthetic intermediate that has been applied in wide ranges of reactions. Cu(I) catalyzed cycloaddition reaction of alkyne with sulfonylazide is reported to form …
Number of citations: 0 dr.iiserpune.ac.in
MJ Leyva - 2010 - escholarship.org
… hydrochloride salts 2.39 of 1-cyclohexylprop-2-yn-1-amine, 1-cyclopentylprop-2-yn-1amine, 5-methylhex-1-yn-3-amine were synthesized from cyclohexanecarbaldehyde, …
Number of citations: 2 escholarship.org
H Dube, N Gommermann, P Knochel - Synthesis, 2004 - thieme-connect.com
A range of chiral α-aminoalkylpyrimidines has been prepared in a modular fashion in 5 steps with up to 98% ee. The key step is a CuBr-catalyzed enantioselective asymmetric three-…
Number of citations: 20 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.